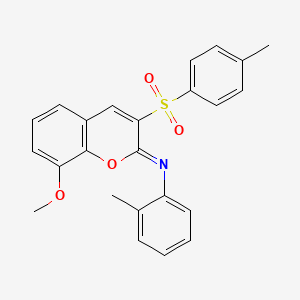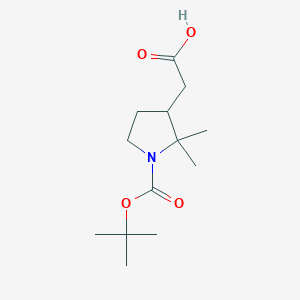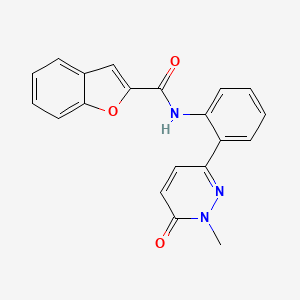![molecular formula C22H18N2O5S B2715669 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 921797-70-8](/img/structure/B2715669.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, which include “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide”, has been a subject of research . Thiazoles are synthesized under microwave irradiation . More specific synthesis methods for similar compounds have been described in various studies .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied extensively . The thiazole ring can undergo various reactions due to the presence of both electrophilic and nucleophilic sites .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Benzofurans in Scientific Research
Benzofurans and their derivatives are of significant interest in scientific research due to their wide range of biological activities. Compounds within this family have been explored for their potential in treating various diseases due to their effective antioxidant, anti-inflammatory, and neuroprotective properties. For instance, vanillic acid, a dihydroxybenzoic acid analog used as a flavoring agent, has been noted for its multifaceted uses in cosmetics, food flavorings, and as a potential therapeutic agent due to its pharmacological effects on oxidative stress-induced neurodegeneration (Ingole et al., 2021).
Thiazoles in Medicinal Chemistry
Thiazoles represent another important chemical family with a spectrum of biological activities, leading to their consideration in medicinal chemistry. The synthetic methodologies and biological significance of 2-(thio)ureabenzothiazoles, in particular, have been a subject of review, highlighting their importance in the development of new pharmacophores for potential therapeutic applications (Rosales-Hernández et al., 2022).
Dioxines and Environmental Concerns
Research on dioxines, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), has primarily focused on their occurrence as environmental contaminants, their formation during combustion processes, and their toxic effects. These studies provide insights into the mechanisms governing the formation, chlorination, dechlorination, and destruction of these compounds, offering a basis for understanding their environmental impact and guiding efforts to minimize their formation and release (Altarawneh et al., 2009).
Orientations Futures
Thiazole derivatives, including “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide”, continue to be a subject of research due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and benzofuran derivatives, have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It is plausible that the compound interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Based on the known activities of similar compounds, it is likely that this compound could influence a variety of cellular processes, potentially including cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the ether oxygen in the benzofuran ring could potentially improve the solubility and bioavailability of the compound .
Result of Action
Based on the known activities of similar compounds, it is plausible that this compound could exert a range of biological effects, potentially including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of the compound .
Propriétés
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-26-17-5-3-4-13-10-18(29-20(13)17)15-12-30-22(23-15)24-21(25)14-6-7-16-19(11-14)28-9-8-27-16/h3-7,10-12H,2,8-9H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVXMSQJWPQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)

